2-Bromo-5-hydroxybenzonitrile chemical structure
2-Bromo-5-hydroxybenzonitrile chemical structure
An In-Depth Technical Guide to 2-Bromo-5-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-5-hydroxybenzonitrile, a versatile chemical intermediate with significant applications in organic synthesis and drug discovery. This document details its chemical structure, physicochemical properties, synthesis protocols, and reactivity, with a focus on its utility for professionals in the chemical and pharmaceutical sciences.
Chemical Structure and Identification
2-Bromo-5-hydroxybenzonitrile is an organic compound featuring a benzene (B151609) ring substituted with a nitrile (-CN) group, a bromine (-Br) atom, and a hydroxyl (-OH) group.[1][2] The IUPAC name for this compound is 2-bromo-5-hydroxybenzonitrile.[3] The nitrile group is assigned position 1 on the benzene ring, with the bromine at position 2 and the hydroxyl group at position 5.[2]
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| CAS Number | 189680-06-6[1][3][4][5][6] |
| Molecular Formula | C₇H₄BrNO[3][4][5][7] |
| Molecular Weight | 198.02 g/mol [1][3][4] |
| InChI | InChI=1S/C7H4BrNO/c8-7-2-1-6(10)3-5(7)4-9/h1-3,10H[3] |
| InChIKey | IXJNUEMHAJZKFW-UHFFFAOYSA-N[1][3] |
| Canonical SMILES | C1=CC(=C(C=C1O)C#N)Br[3][4] |
Physicochemical Properties
2-Bromo-5-hydroxybenzonitrile is typically a white to pale-yellow or yellow-brown crystalline solid.[7] It is soluble in ethanol, ethers, and other organic solvents.[7] The presence of the hydroxyl group allows for hydrogen bonding, which influences its physical properties like melting point and solubility.[1]
Table 2: Physicochemical Data
| Property | Value |
|---|---|
| Appearance | White to pale-yellow crystalline solid[7] |
| Density (Predicted) | 1.79 ± 0.1 g/cm³[7] |
| Boiling Point (Predicted) | 321.2 ± 32.0 °C[7] |
| Flash Point | 148.1 °C[7] |
| pKa (Predicted) | 8.01 ± 0.18[7] |
| Storage Temperature | Room Temperature, under an inert atmosphere[7] |
Synthesis of 2-Bromo-5-hydroxybenzonitrile
The primary method for synthesizing 2-Bromo-5-hydroxybenzonitrile is through the direct bromination of 3-hydroxybenzonitrile.[1] This reaction is an electrophilic aromatic substitution, where the regioselectivity is governed by the directing effects of the hydroxyl and nitrile groups. The hydroxyl group is a strongly activating ortho-, para-director, while the nitrile group is a deactivating meta-director.[1] This results in the preferential formation of 2-Bromo-5-hydroxybenzonitrile.
Experimental Protocol: Synthesis via Bromination of 3-hydroxybenzonitrile
This protocol is based on the common laboratory synthesis using N-Bromosuccinimide (NBS) as the brominating agent.
Materials:
-
3-hydroxybenzonitrile
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Round-bottomed flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Eluent (e.g., hexane/ethyl acetate (B1210297) mixture)
Procedure:
-
Dissolve 3-hydroxybenzonitrile in dichloromethane in a round-bottomed flask.
-
Add N-Bromosuccinimide (1.0 equivalent) to the solution portion-wise while stirring at room temperature.
-
The reaction mixture is typically stirred for several hours until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction mixture is washed with water and brine.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product is purified by column chromatography on silica gel to afford pure 2-Bromo-5-hydroxybenzonitrile. A reported yield for this reaction is 73%.[1]
Caption: Synthesis of 2-Bromo-5-hydroxybenzonitrile.
Spectroscopic Characterization
The structure of 2-Bromo-5-hydroxybenzonitrile is confirmed using various spectroscopic techniques.
Table 3: Spectroscopic Data
| Technique | Expected Peaks |
|---|---|
| ¹H NMR | Aromatic protons are expected to show distinct signals in the range of δ 7.2–7.8 ppm.[1] The chemical shifts are influenced by the electronic effects of the substituents. |
| ¹³C NMR | The nitrile carbon is expected to have a characteristic chemical shift around 115 ppm.[1] Other aromatic carbons will appear in the typical downfield region. |
| IR Spectroscopy | Key absorption bands include a broad peak for the O-H stretch of the hydroxyl group, a sharp peak for the C≡N stretch of the nitrile group, and peaks corresponding to C-Br and aromatic C-H and C=C bonds.[1] |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak and fragmentation patterns characteristic of the structure.[1] |
Experimental Protocol: Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a solution of 2-Bromo-5-hydroxybenzonitrile in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer, typically operating at 300-500 MHz for ¹H.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy:
-
Place a small amount of the solid sample directly on the ATR crystal of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups.
Mass Spectrometry (MS):
-
Dissolve a small amount of the sample in a suitable solvent.
-
Introduce the sample into the mass spectrometer, often using techniques like electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).
-
Acquire the mass spectrum and analyze the molecular ion peak and fragmentation pattern.
Chemical Reactivity and Applications
2-Bromo-5-hydroxybenzonitrile is a valuable building block in organic synthesis due to the reactivity of its functional groups.
-
Electrophilic Aromatic Substitution: The aromatic ring's reactivity is influenced by the activating hydroxyl group and the deactivating bromo and nitrile groups.[1]
-
Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).[1]
-
Applications in Drug Development: As an intermediate, it is used in the synthesis of more complex molecules for pharmaceutical applications.[7][8] For instance, it can be used to synthesize 2-bromo-5-hydroxybenzoic acid, which has shown anticancer activity.[4] Benzonitrile derivatives, in general, are integral to the synthesis of compounds with a wide range of biological activities.[1]
Caption: Reactivity of 2-Bromo-5-hydroxybenzonitrile.
Safety and Handling
2-Bromo-5-hydroxybenzonitrile should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3]
Table 4: Hazard and Precautionary Statements
| Type | Codes |
|---|---|
| Hazard Statements | H302, H312, H315, H319, H332, H335[4] |
| Precautionary Statements | P261, P280, P301+P312, P304+P340, P305+P351+P338, P501[4] |
Always handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]
Conclusion
2-Bromo-5-hydroxybenzonitrile is a key chemical intermediate with a well-defined structure and predictable reactivity. Its utility in the synthesis of pharmaceuticals and other fine chemicals makes it a compound of significant interest to researchers and drug development professionals.[10] The synthetic and analytical protocols provided in this guide offer a foundation for its effective use in a laboratory setting.
References
- 1. 2-Bromo-5-hydroxybenzonitrile | 189680-06-6 | Benchchem [benchchem.com]
- 2. 2–Bromo–5–hydroxy benzonitriledraw its structure | Filo [askfilo.com]
- 3. 2-Bromo-5-hydroxybenzonitrile | C7H4BrNO | CID 15323111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromo-5-hydroxybenzonitrile | 189680-06-6 | FB70711 [biosynth.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 2 Bromo 5-hydroxybenzonitrile at 2000.00 INR in Mumbai, Maharashtra | A. B. Enterprises [tradeindia.com]
- 7. 2-Bromo-5-hydroxybenzonitrile [chembk.com]
- 8. Page loading... [wap.guidechem.com]
- 9. aksci.com [aksci.com]
- 10. 2-Bromo-5-Hydroxybenzonitrile Supplier in China [nj-finechem.com]
